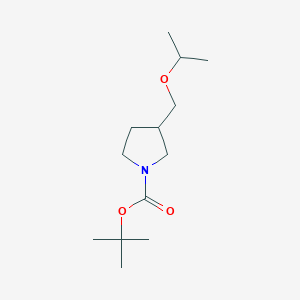

Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position and an isopropoxymethyl substituent at the 3-position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the isopropoxymethyl ether chain contributes to solubility in nonpolar solvents and modulates reactivity.

Properties

IUPAC Name |

tert-butyl 3-(propan-2-yloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(2)16-9-11-6-7-14(8-11)12(15)17-13(3,4)5/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCFZXMDHBAFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(isopropoxymethyl)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the isopropoxymethyl group. One common method involves the reaction of 3-(isopropoxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-Boc-3-(isopropoxymethyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(isopropoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.

Scientific Research Applications

1-Boc-3-(isopropoxymethyl)pyrrolidine has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(isopropoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The Boc group provides stability, allowing the compound to act as a prodrug that releases the active amine upon deprotection. The isopropoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Tert-Butyl 3-((4-(4-Chloro-3-Hydroxyphenyl)Isoquinolin-6-yl)Oxy)Pyrrolidine-1-Carboxylate (Compound 35)

- Structure: Differs by the presence of a substituted isoquinoline group (4-chloro-3-hydroxyphenyl) linked via an ether oxygen .

- Synthesis : Prepared via Method C (50% yield), indicating compatibility with aromatic coupling reactions.

- The hydroxyl and chloro groups introduce polarity and hydrogen-bonding capacity, contrasting with the nonpolar isopropoxymethyl group in the target compound.

Tert-Butyl 3-((6-Chloro-5-Iodopyridin-3-yloxy)Methyl)Pyrrolidine-1-Carboxylate

Tert-Butyl 3-(6-Chloro-2-Methylpyrimidin-4-yl)Pyrrolidine-1-Carboxylate

Tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)Pyrrolidine-1-Carboxylate

- Structure : Includes hydroxyl, methyl, and trifluoromethyl groups on the pyrrolidine ring .

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and influencing metabolic stability.

- Stereochemical complexity (3R,4S configuration) may confer distinct biological activity, unlike the achiral isopropoxymethyl substituent.

Data Table: Comparative Properties

Key Findings

Substituent Impact: Halogens (Cl, I) and electron-withdrawing groups (e.g., CF₃) enhance reactivity in cross-coupling or SNAr reactions, whereas ethers (e.g., isopropoxymethyl) improve solubility . Bulky aromatic systems (e.g., isoquinoline) may confer biological activity but reduce synthetic accessibility .

Stereochemical Considerations :

- Chiral centers in analogs like the (3R,4S) configuration highlight the importance of stereochemistry in drug design, unlike the achiral target compound.

Synthetic Utility :

- The target compound’s isopropoxymethyl group offers flexibility for further functionalization, while halogenated analogs are tailored for specific coupling reactions .

Biological Activity

Tert-butyl 3-(isopropoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a model for studying the biological effects of pyrrolidine derivatives and is utilized in various fields, including organic synthesis and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1219967-48-2

This compound features a tert-butyl group, an isopropoxymethyl substituent, and a pyrrolidine ring, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor binding, influencing various physiological processes. The exact pathways and targets are context-dependent but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.

Case Studies

- Antiviral Activity : Research has indicated that pyrrolidine derivatives can exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit influenza virus neuraminidase, suggesting potential applications in antiviral drug development .

- Antioxidant Properties : Some derivatives of pyrrolidine have shown antioxidant activity, which can protect against oxidative stress in cells. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases.

- Cytotoxicity Studies : In vitro studies using the MTT assay have been employed to evaluate the cytotoxic effects of pyrrolidine derivatives on various cell lines. These studies help determine the effective concentration needed to induce cell death while assessing the safety profile of the compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Basic structural unit; limited biological activity | Simple structure |

| N-Methylpyrrolidine | Increased lipophilicity; potential CNS effects | Methylated derivative |

| 3-(Methoxymethyl)pyrrolidine | Similar structure; distinct pharmacological profile | Methoxymethyl group |

The presence of the isopropoxymethyl group in this compound distinguishes it from other pyrrolidine derivatives, potentially imparting unique biological activities.

Pharmacological Applications

Ongoing research is focused on evaluating the pharmacological properties of this compound. Preliminary studies suggest that it may serve as a precursor for synthesizing pharmaceutical agents targeting various diseases, including:

- Neurological Disorders : Due to its ability to cross the blood-brain barrier.

- Inflammatory Conditions : Potential anti-inflammatory effects observed in related compounds.

Toxicological Assessment

Toxicity studies are essential for understanding the safety profile of this compound. Initial assessments indicate moderate toxicity levels, necessitating further investigation into its long-term effects and safe dosage ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.